2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one
Description
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a fluoromethyl group at the 3-position and a 2-chloro-substituted butanone moiety. The compound’s structure combines electronegative fluorine and chlorine atoms, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-2-9(11)10(14)13-5-3-4-8(6-12)7-13/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJJQIZLKZEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 g/mol. This compound features a piperidine ring with a fluoromethyl substitution and a butanone moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoropiperidine with 2-chlorobutanone. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The general reaction scheme can be summarized as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The ketone group may also participate in hydrogen bonding, enhancing binding affinity to biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Enzyme Inhibition:
- The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown promising inhibitory effects against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular signaling and metabolism .
2. Receptor Binding:
- The structural features of this compound suggest potential interactions with neurotransmitter receptors, which could influence neurological functions and behaviors. Related compounds have demonstrated significant binding affinities to dopamine and serotonin receptors, indicating potential applications in treating psychiatric disorders.
3. Anticancer Activity:
- Preliminary studies on similar compounds indicate potential anticancer properties. For example, derivatives containing piperidine rings have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
Case Studies
Several studies highlight the biological activity of piperidine derivatives similar to this compound:
Comparison with Similar Compounds
Key Structural Variations:
Piperidine Substituents :
- Target Compound : 3-(Fluoromethyl) group.
- Analogs (2r–2u) : 4’-Hydroxydiphenylmethyl group.
- Impact : The fluoromethyl group introduces electronegativity and smaller steric bulk compared to the bulky, aromatic hydroxydiphenylmethyl group. This may enhance the target compound’s metabolic stability and membrane permeability.
- Ketone Substituents: Target Compound: 2-Chloro substitution on butanone. Analogs (2r–2u): Aryl groups (e.g., 4-methylphenyl, 4-ethylphenyl). Impact: The chloro group at the 2-position may increase electrophilicity at the carbonyl carbon, altering reactivity in nucleophilic addition reactions. In contrast, aryl groups in analogs likely contribute to π-π stacking interactions in biological targets.
Physical and Spectroscopic Properties
Table 1: Comparative Data for Analogs (2r–2u) and Inferred Trends for the Target Compound
| Property | 2r (4-Methylphenyl) | 2s (4-Ethylphenyl) | 2t (4-n-Propylphenyl) | 2u (4-iso-Propylphenyl) | Target Compound (Inferred) |
|---|---|---|---|---|---|
| Melting Point (°C) | 191 | 204 | 182 | 189 | Likely lower (fluorine reduces H-bonding) |
| Yield (%) | 13 | 20 | 10 | 32 | Variable (fluorine may complicate synthesis) |
| Molecular Weight | 428.32 | 442.32 | 456.24 | 456.38 | ~265 (estimated) |
| IR Key Bands (cm⁻¹) | 2358, 1681 | 2358, 1687 | 2359, 1684 | 2366, 1691 | C-F stretch (~1100), C=O (~1680) |
| LC/MS-MS (M+H+) | 428.32 | 442.32 | 456.24 | 456.38 | ~265 (estimated) |
Key Observations:
- Melting Points : The analogs exhibit high melting points (182–204°C), likely due to intermolecular H-bonding from hydroxyl groups (absent in the target compound). The target’s fluoromethyl group may reduce H-bonding capacity, leading to a lower melting point.
- Synthetic Yields : Yields for analogs range widely (10–32%), suggesting steric and electronic factors influence reaction efficiency. The target’s fluoromethyl group could pose challenges in synthesis due to fluorine’s strong electron-withdrawing effects.
- Spectroscopy :
- IR : The target’s C-F stretch (~1100 cm⁻¹) would distinguish it from analogs, which lack fluorine but show strong C=O stretches (~1680 cm⁻¹).
- NMR : The fluoromethyl group would cause splitting patterns in $^1$H and $^19$F NMR due to spin-spin coupling, unlike the aromatic protons in analogs.
Reactivity and Stability
- Electrophilicity : The 2-chloro substitution in the target compound may enhance the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to the aryl-substituted analogs.
- Stability : Fluorine’s inductive effect could stabilize the piperidine ring against oxidative degradation, whereas the hydroxydiphenylmethyl group in analogs might confer susceptibility to oxidation.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one typically follows a nucleophilic substitution pathway where a fluoromethyl-substituted piperidine reacts with a chlorinated butanone derivative. The key steps include:
- Fluoromethylation of Piperidine: Introduction of the fluoromethyl group at the 3-position of the piperidine ring, usually via selective fluoromethylation reagents.
- Nucleophilic Substitution Reaction: The nitrogen atom of the fluoromethylpiperidine acts as a nucleophile attacking the electrophilic carbon of a chlorinated butanone, replacing the chlorine atom.
- Use of Base Catalysts: Bases such as sodium hydroxide or potassium carbonate are employed to deprotonate the amine and facilitate the substitution reaction.
- Controlled Heating: The reaction mixture is heated to optimize reaction rates and yield.
This approach is analogous to the preparation of related compounds such as 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one, where the trifluoromethyl group is substituted instead of fluoromethyl.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 3-(fluoromethyl)piperidine and chlorinated butanone derivative | Fluoromethylpiperidine prepared via selective fluoromethylation |
| Base Catalyst | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |
| Solvent | Polar aprotic solvents such as acetonitrile or DMF | Enhances nucleophilicity and solubility |
| Temperature | 50–90 °C | Controlled heating to optimize reaction speed |
| Reaction Time | 4–12 hours | Dependent on scale and reagent purity |
| Purification | Recrystallization or distillation | Removes unreacted starting materials and by-products |
Synthetic Route Example
A plausible synthetic route based on related compounds involves:
- Synthesis of 3-(fluoromethyl)piperidine:
- Starting from piperidine, selective fluoromethylation at the 3-position can be achieved using fluoromethyl halides or fluoromethylation reagents under controlled conditions.
- Preparation of 2-chlorobutan-1-one:
- Chlorination of butanone at the alpha position to introduce the chlorine atom.
- Nucleophilic substitution reaction:
- React 3-(fluoromethyl)piperidine with 2-chlorobutan-1-one in the presence of a base (NaOH or K2CO3) in a polar aprotic solvent.
- Heat the mixture to facilitate substitution of chlorine by the piperidinyl nitrogen.
- Purification:
- Isolate the product by recrystallization or distillation to achieve high purity.
Industrial Production Considerations
- Batch vs Continuous Flow:
Industrial synthesis may use batch reactors or continuous flow systems for scalability and consistent quality control. - Automation and Parameter Control:
Automated reactors allow precise control of temperature, pressure, and reactant feed rates to maximize yield and minimize impurities. - Purification Techniques:
Distillation and recrystallization are standard for isolating the product, ensuring removal of side-products and unreacted materials. - Safety and Environmental Controls:
Handling of chlorinated intermediates and fluorinated reagents requires strict safety protocols and waste management.
Comparative Summary Table of Preparation Methods for Related Piperidinyl Butanones
Research Findings and Notes
- Fluoromethylation Step: The selective introduction of fluoromethyl groups on piperidine rings is challenging due to regioselectivity and reactivity issues but can be accomplished using specialized fluoromethylating agents under mild conditions.
- Nucleophilic Substitution Efficiency: The presence of a base is critical to activate the piperidine nitrogen, enabling efficient substitution of the chlorine atom on the butanone derivative.
- Reaction Optimization: Parameters such as solvent choice, temperature, and base concentration significantly influence yield and purity.
- Purity and Yield: Industrial methods emphasize high purity (typically >95%) and yield through optimized reaction conditions and purification protocols.
- Safety Considerations: Chlorinated intermediates and fluorinated reagents require careful handling due to toxicity and environmental concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
